5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid
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Overview
Description
5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 5-position, an ethylsulfonyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid typically involves the introduction of the bromine, ethylsulfonyl, and carboxylic acid groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by sulfonylation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethylsulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the ethylsulfonyl group can produce a sulfone derivative .
Scientific Research Applications
5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and ethylsulfonyl groups can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
- 5-Bromo-2-chloropyrimidine-4-carboxylic Acid
Uniqueness
5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid is unique due to the presence of the ethylsulfonyl group, which can impart different chemical and biological properties compared to similar compounds with methylsulfonyl or methylthio groups.
Properties
Molecular Formula |
C7H7BrN2O4S |
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Molecular Weight |
295.11 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |
InChI Key |
ZVYDZAGLYCCPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br |
Origin of Product |
United States |
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